molecular formula C17H15N3O2 B2520496 6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole CAS No. 2320667-43-2

6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole

Cat. No.: B2520496
CAS No.: 2320667-43-2
M. Wt: 293.326
InChI Key: NFIUJXXIMNMPBD-UHFFFAOYSA-N
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Description

6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities

Preparation Methods

The synthesis of 6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route involves the use of hypervalent iodine reagents and the Larock annulation . The reaction conditions often require the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypervalent iodine reagents for oxidation and reducing agents like sodium borohydride for reduction . Substitution reactions often involve the use of nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used but typically include functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to and inhibiting the activity of certain enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors, leading to the suppression of tumor cell proliferation and migration . The exact molecular pathways involved may vary depending on the specific biological context and the derivatives of the compound used.

Comparison with Similar Compounds

6-methoxy-2-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1H-indole can be compared with other indole derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 1H,5H-pyrrolo[2,3-f]indole . While these compounds share a similar indole core structure, they differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific functionalization, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and therapeutic applications.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(6-methoxy-1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-22-13-5-4-11-7-15(19-14(11)8-13)17(21)20-9-12-3-2-6-18-16(12)10-20/h2-8,19H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIUJXXIMNMPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC4=C(C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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